(S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid
Description
Properties
IUPAC Name |
(2S)-2-[(4-acetamidophenyl)sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-9(2)8-13(14(18)19)16-22(20,21)12-6-4-11(5-7-12)15-10(3)17/h4-7,9,13,16H,8H2,1-3H3,(H,15,17)(H,18,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYKMOSLSQSYOI-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253216 | |
| Record name | N-[[4-(Acetylamino)phenyl]sulfonyl]-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64527-19-1 | |
| Record name | N-[[4-(Acetylamino)phenyl]sulfonyl]-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64527-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[4-(Acetylamino)phenyl]sulfonyl]-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the acylation of a suitable amine with acetic anhydride to form the acetamido group. This is followed by the introduction of the phenylsulfonamido group through a sulfonation reaction. The final step involves the formation of the chiral center and the attachment of the methylpentanoic acid moiety through a series of condensation and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to a sulfonamide.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfonamides.
Scientific Research Applications
(S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on substituent effects, synthesis pathways, and biological activities.
Structural Analogues with Sulfonamide Groups
- (S)-4-Methyl-2-(4-methylphenylsulfonamido)pentanoic acid Structural Difference: Replaces the 4-acetamidophenyl group with a 4-methylphenyl group. Synthesis: Similar sulfonamide coupling methods are likely used, as seen in and for compounds 5a and 5b.
Thiazolidinone Derivatives
- (S,Z)-2-(5-((5-(Substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid (4a–4h) Structural Features: Incorporates a thiazolidinone ring and furan-methylene substituents. Activity: Exhibits potent antibacterial effects against multidrug-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA), with MIC values as low as 2 µg/mL for derivatives like 4c, 4d, and 4e . Comparison: The thiazolidinone core and halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in 4e) enhance antibacterial potency, suggesting that electron-withdrawing substituents improve activity. The target compound’s sulfonamide group may offer similar polarity but lacks the thioxothiazolidinone ring’s redox activity.
Ester-Functionalized Derivatives
- 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid Structural Features: Contains ester-linked laurate and isobutyryloxy groups. Activity: Shows 8-fold stronger antibacterial activity against S. aureus than lauric acid (MIC = 3.125 µg/mL vs. 50 µg/mL for lauric acid). The laurate chain and branched ester groups synergistically disrupt bacterial membranes . Comparison: The target compound’s sulfonamide group may provide different binding mechanisms compared to ester-mediated membrane disruption.
Peptidic Analogues
- (S)-2-((S)-2-(2-Benzamidoacetamido)-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid Structural Features: Includes a histidine-like imidazole ring and benzamidoacetamido side chain. Potential Use: Peptidic structures often target proteases or receptors. The imidazole group may confer pH-dependent activity .
Data Tables
Table 2: Substituent Effects on Antibacterial Activity
Biological Activity
(S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid, also referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of a sulfonamide group, which is known for its diverse pharmacological effects, particularly in antibacterial and anti-inflammatory applications.
- Molecular Formula : C13H18N2O3S
- Molecular Weight : 278.36 g/mol
- CAS Number : 88743-98-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit the activity of certain enzymes, particularly those involved in bacterial folic acid synthesis, leading to antimicrobial effects.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines.
- Receptor Interactions : Preliminary studies suggest potential interactions with G-protein coupled receptors (GPCRs), which play a crucial role in numerous physiological processes.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The mechanism typically involves competitive inhibition of the enzyme dihydropteroate synthase, essential for bacterial folate synthesis. This inhibition leads to bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
Studies have shown that this compound can reduce inflammation by:
- Inhibiting the NF-κB signaling pathway.
- Suppressing the expression of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Efficacy : A study demonstrated that this sulfonamide derivative exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus comparable to traditional antibiotics .
- Inflammatory Response Modulation : In vitro experiments showed that treatment with this compound significantly reduced TNF-alpha levels in macrophage cultures, indicating its potential as an anti-inflammatory agent .
- Neuroprotective Effects : Preliminary findings suggest that the compound may have neuroprotective properties by reducing oxidative stress markers in neuronal cell lines .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for designing a stereoselective synthesis route for (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid to ensure configuration fidelity?
- Methodological Answer: Stereoselective synthesis requires careful selection of protecting groups and coupling agents. For example, benzyl groups can protect carboxyl functionalities during esterification with N-Boc-β-alanine, followed by Pd/C-catalyzed hydrogenolysis for deprotection . Chiral resolution techniques, such as enzymatic or chromatographic separation, may be needed to isolate the (S)-enantiomer. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization, particularly during sulfonamide bond formation .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound post-synthesis?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are critical for confirming molecular weight and structural assignments. For purity assessment, reverse-phase HPLC with UV detection (λ = 210–254 nm) is recommended. Elemental analysis (e.g., iron content testing via atomic absorption spectroscopy) ensures compliance with regulatory standards for trace metal impurities .
Q. How can researchers optimize reaction conditions to improve yields during the coupling of sulfonamide intermediates with 4-methylpentanoic acid derivatives?
- Methodological Answer: Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to activate carboxylic acids for amide bond formation . Solvent choice (e.g., DMF or dichloromethane) and stoichiometric ratios (1.2–1.5 equivalents of sulfonamide) enhance reaction efficiency. Monitoring by TLC or LC-MS helps identify incomplete coupling and guide quenching/recrystallization steps .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing diastereomeric byproducts formed during synthesis?
- Methodological Answer: Diastereomers can be distinguished via 2D-NMR techniques (e.g., NOESY for spatial proximity analysis) and chiral chromatography. X-ray crystallography provides definitive confirmation of absolute configuration, as demonstrated for structurally related sulfonamides . Computational tools (e.g., DFT calculations) predict spectroscopic signatures and assist in assigning ambiguous peaks .
Q. How does the sulfonamide group in this compound influence its binding affinity to biological targets, as observed in molecular docking studies?
- Methodological Answer: The sulfonamide moiety acts as a hydrogen-bond acceptor, enhancing interactions with catalytic residues in enzymes like ACE2. Structure-activity relationship (SAR) studies show that substituents on the phenyl ring (e.g., acetamido groups) modulate hydrophobicity and steric bulk, affecting binding pocket compatibility . Competitive inhibition assays (IC₅₀ determinations) validate computational docking predictions .
Q. What methodologies are recommended for analyzing the solid-state conformation and intermolecular interactions of this compound using X-ray crystallography?
- Methodological Answer: Single crystals suitable for X-ray diffraction are grown via vapor diffusion (e.g., mixing acetonitrile/water solutions). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Software suites like SHELX or PHENIX refine hydrogen-bonding networks and π-π stacking interactions, revealing how packing forces influence bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
